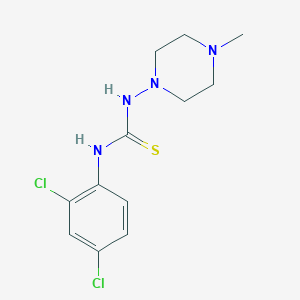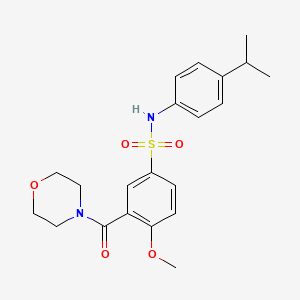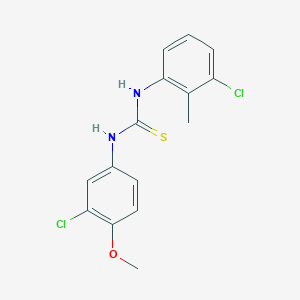
1-(4-biphenylylcarbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)azepane, commonly known as BPCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a seven-membered ring structure that contains a nitrogen atom and two benzene rings.
Wissenschaftliche Forschungsanwendungen
BPCA has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BPCA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BPCA has been used as a building block for the synthesis of various polymers and nanoparticles. In catalysis, BPCA has been used as a ligand for the synthesis of various metal complexes.
Wirkmechanismus
The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA can interact with various enzymes and receptors in the body, leading to its potential therapeutic effects. For example, BPCA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. BPCA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPCA has been shown to have various biochemical and physiological effects. For example, BPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BPCA has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, BPCA has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
BPCA has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential therapeutic effects. However, BPCA also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on BPCA. One direction is to investigate the potential of BPCA as a drug candidate for the treatment of various diseases. Another direction is to explore the potential of BPCA as a building block for the synthesis of various materials and nanoparticles. Additionally, further studies are needed to understand the mechanism of action of BPCA and its potential side effects.
Synthesemethoden
BPCA can be synthesized using various methods, including the reaction of 4-biphenylcarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-biphenylcarboxylic acid chloride with 1,6-diaminohexane in the presence of a base such as triethylamine. The yield of BPCA using these methods ranges from 50-70%.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-6-1-2-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXWDXZMUQQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)



![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

